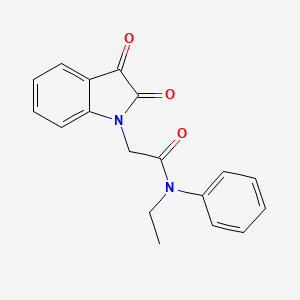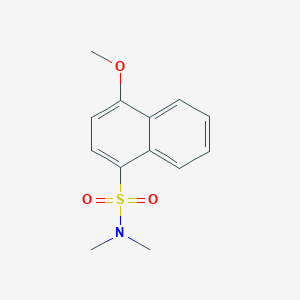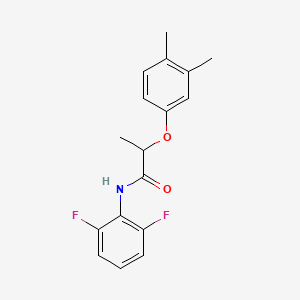![molecular formula C30H22N2O4 B4628325 3-(2-oxo-2H-chromen-3-yl)-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B4628325.png)
3-(2-oxo-2H-chromen-3-yl)-N-{4-[(phenylacetyl)amino]phenyl}benzamide
Vue d'ensemble
Description
The compound belongs to a class of organic compounds known for their diverse biological activities and applications in pharmaceutical chemistry. Compounds with the 2H-chromen (coumarin) backbone, in particular, have been extensively studied for their potential therapeutic uses and chemical properties.
Synthesis Analysis
Synthesis of similar chromene-based compounds often involves multi-step organic reactions, including condensation, cyclization, and amide bond formation. For example, the one-pot synthesis of 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives demonstrates the utility of combining different reactants in the presence of a base to achieve complex chromene structures efficiently (Pouramiri et al., 2017).
Molecular Structure Analysis
The molecular structure of chromene derivatives can be characterized using techniques like X-ray crystallography, which reveals details about the crystal packing, bond lengths, and angles. For instance, the structural analysis of 4-oxo-N-phenyl-4H-chromene-2-carboxamide provides insights into the anti-rotamer conformation and the orientation of substituents around the chromene core (Reis et al., 2013).
Chemical Reactions and Properties
Chromene derivatives participate in various chemical reactions, including electrophilic substitutions and nucleophilic additions, which can modify their physical and chemical properties. For example, the synthesis and reactivity of benzimidazole-coumarin conjugates demonstrate the versatility of chromene-based compounds in forming pharmacologically relevant structures (Srikrishna & Dubey, 2018).
Applications De Recherche Scientifique
Antibacterial and Antifungal Properties
- Compounds derived from Chromen-2-one, including those similar to the chemical , have shown significant antibacterial activity against various bacterial cultures such as Staphylococcus aureus, Escherichia coli, and Bacillus cereus (Behrami, 2018).
- Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives have exhibited substantial antimicrobial activity, particularly against bacterial strains like S. aureus and E. coli, and fungal strain Candida albicans (Bhat, Al-Omar, & Siddiqui, 2013).
Anti-proliferative and Anticancer Activity
- Benzochromene derivatives have been studied for their anti-proliferative properties, particularly in colorectal cancer cell lines. These compounds can induce cell cycle arrest and apoptosis, with up-regulation of pro-apoptotic genes and down-regulation of anti-apoptotic genes (Ahagh et al., 2019).
Molecular Docking and Pharmacological Study
- Various derivatives of benzochromene, including those with structural similarities to the chemical , have been synthesized and evaluated for antibacterial properties. These studies also include molecular docking to understand their interaction with biological targets (Lal, Paliwal, & Bagade, 2018).
Catalysis and Synthesis of Derivatives
- The chemical structure has been utilized in catalyst development for the synthesis of various organic compounds, showcasing its versatility in organic chemistry (Safaei‐Ghomi, Enayat-Mehri, & Eshteghal, 2017).
Novel Organic Ligand Development
- Novel organic ligands based on the 3-(2-oxo-2H-chromen-3-yl) structure have been synthesized and studied for their potential in forming metal complexes, which are important in various areas of chemistry and materials science (Myannik et al., 2018).
Propriétés
IUPAC Name |
3-(2-oxochromen-3-yl)-N-[4-[(2-phenylacetyl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N2O4/c33-28(17-20-7-2-1-3-8-20)31-24-13-15-25(16-14-24)32-29(34)23-11-6-10-21(18-23)26-19-22-9-4-5-12-27(22)36-30(26)35/h1-16,18-19H,17H2,(H,31,33)(H,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOMPSGVDJRUCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-oxo-2H-chromen-3-yl)-N-{4-[(phenylacetyl)amino]phenyl}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4628259.png)
![ethyl 2-{[({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4628282.png)
![2-[(methylsulfonyl)(phenyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B4628289.png)

![methyl 4-{[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]amino}benzoate](/img/structure/B4628296.png)


![2-mercapto-5-methyl-3-[(2-methyl-3-furoyl)amino]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4628312.png)
![3-[(4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4628316.png)

![3-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4628335.png)
![methyl {[4-allyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4628343.png)
![2-[(3-phenylpropyl)thio]-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B4628345.png)